Cas no 2411201-77-7 (2-Chloro-N-(3-morpholin-4-yl-3-oxo-2-phenylpropyl)propanamide)

2-Chloro-N-(3-morpholin-4-yl-3-oxo-2-phenylpropyl)propanamide 化学的及び物理的性質
名前と識別子
-
- 2-Chloro-N-(3-morpholin-4-yl-3-oxo-2-phenylpropyl)propanamide
- 2411201-77-7
- 2-chloro-N-[3-(morpholin-4-yl)-3-oxo-2-phenylpropyl]propanamide
- Z1562136659
- EN300-7559175
-
- インチ: 1S/C16H21ClN2O3/c1-12(17)15(20)18-11-14(13-5-3-2-4-6-13)16(21)19-7-9-22-10-8-19/h2-6,12,14H,7-11H2,1H3,(H,18,20)
- InChIKey: NIKZQEJLDOIVCX-UHFFFAOYSA-N
- ほほえんだ: ClC(C)C(NCC(C1C=CC=CC=1)C(N1CCOCC1)=O)=O
計算された属性
- せいみつぶんしりょう: 324.1240702g/mol
- どういたいしつりょう: 324.1240702g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 22
- 回転可能化学結合数: 5
- 複雑さ: 380
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 58.6Ų
- 疎水性パラメータ計算基準値(XlogP): 1.3
2-Chloro-N-(3-morpholin-4-yl-3-oxo-2-phenylpropyl)propanamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7559175-0.05g |
2-chloro-N-[3-(morpholin-4-yl)-3-oxo-2-phenylpropyl]propanamide |
2411201-77-7 | 95.0% | 0.05g |
$212.0 | 2025-03-22 |
2-Chloro-N-(3-morpholin-4-yl-3-oxo-2-phenylpropyl)propanamide 関連文献
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Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577
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Lauro Oliver Paz-Borbón,Andres López-Martínez,Ignacio L. Garzón,Alvaro Posada-Amarillas,Henrik Grönbeck Phys. Chem. Chem. Phys., 2017,19, 17845-17855
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Emmanuel E. Nekongo,Pritha Bagchi,Christoph J. Fahrni,Vladimir V. Popik Org. Biomol. Chem., 2012,10, 9214-9218
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Fang Zhang,Guowei Liu,Junjie Yuan,Zhengping Wang,Tianhong Tang,Shenggui Fu,Huanian Zhang,Zhongsheng Man,Fei Xing,Xinguang Xu Nanoscale, 2020,12, 6243-6249
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
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10. 1-Dimensional porous α-Fe2O3 nanorods as high performance electrode material for supercapacitorsSudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
2-Chloro-N-(3-morpholin-4-yl-3-oxo-2-phenylpropyl)propanamideに関する追加情報
Professional Introduction to Compound with CAS No. 2411201-77-7 and Product Name: 2-Chloro-N-(3-morpholin-4-yl-3-oxo-2-phenylpropyl)propanamide
The compound with the CAS number 2411201-77-7 and the product name 2-Chloro-N-(3-morpholin-4-yl-3-oxo-2-phenylpropyl)propanamide represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its unique structural framework, has garnered considerable attention due to its potential applications in medicinal chemistry and drug development. The molecular structure of this compound incorporates several key functional groups that contribute to its reactivity and biological activity, making it a promising candidate for further investigation.
At the core of this compound's identity is its amide functionality, which is a critical feature in many bioactive molecules. The amide group in 2-Chloro-N-(3-morpholin-4-yl-3-oxo-2-phenylpropyl)propanamide is positioned strategically within the molecule, allowing for interactions with various biological targets. This positioning is particularly important in drug design, as it can influence the compound's solubility, stability, and binding affinity. The presence of a chloro substituent further enhances the compound's potential as a pharmacophore, enabling diverse chemical modifications and functionalizations that can fine-tune its pharmacological properties.
Recent advancements in computational chemistry and molecular modeling have provided valuable insights into the interactions of this compound with biological targets. Studies have demonstrated that the morpholine ring, a key component of the compound's structure, can engage in hydrogen bonding and hydrophobic interactions with proteins and enzymes. These interactions are crucial for modulating the activity of biological pathways, making 2-Chloro-N-(3-morpholin-4-yl-3-oxo-2-phenylpropyl)propanamide a compelling candidate for therapeutic intervention.
The phenylpropyl moiety in this compound adds another layer of complexity, contributing to its binding affinity and selectivity. This part of the molecule can interact with aromatic residues in target proteins, providing a stable scaffold for drug-receptor interactions. The oxo group within the phenylpropyl chain introduces polarity to the molecule, which can enhance its solubility in both aqueous and lipid environments. This dual solubility profile is advantageous for drug delivery systems, as it allows the compound to traverse both aqueous compartments and lipid membranes efficiently.
In light of these structural features, researchers have been exploring the potential applications of 2-Chloro-N-(3-morpholin-4-yl-3-oxo-2-phenylpropyl)propanamide in various therapeutic areas. One particularly promising area is cancer research. Preclinical studies have indicated that compounds with similar structural motifs can inhibit key enzymes involved in tumor growth and progression. The amide and chloro substituents in this molecule are particularly well-suited for interacting with enzymes such as kinases and proteases, which are often overexpressed in cancer cells.
Furthermore, the morpholine ring has been shown to enhance the bioavailability of drugs when incorporated into their structures. This is due to the ring's ability to stabilize charged intermediates during metabolic processes, thereby prolonging the half-life of the drug molecule. In clinical trials, such enhancements have led to improved therapeutic outcomes for patients suffering from various diseases.
The phenylpropyl chain also plays a critical role in modulating pharmacokinetic properties. By incorporating this moiety, researchers can fine-tune parameters such as absorption, distribution, metabolism, and excretion (ADME). These properties are essential for ensuring that a drug reaches its target site at an effective concentration while minimizing side effects.
Recent studies have also highlighted the potential of 2-Chloro-N-(3-morpholin-4-yl-3-oxo-2-phenylpropyl)propanamide as an intermediate in synthetic chemistry. Its unique structure provides chemists with a versatile platform for designing novel molecules with tailored biological activities. By modifying different functional groups within the molecule, researchers can explore a wide range of pharmacological profiles without compromising on potency or selectivity.
The synthesis of this compound involves multiple steps that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques such as catalytic hydrogenation and palladium-catalyzed cross-coupling reactions are often employed to construct key structural motifs efficiently. These methods not only improve reaction efficiency but also minimize byproduct formation, leading to cleaner synthetic routes.
In conclusion,2-Chloro-N-(3-morpholin-4-y1l)-3-oxo--phenyIpropvl)propanamide (CAS No 2411201 77 7) represents a significant advancement in pharmaceutical chemistry with numerous potential applications across various therapeutic areas Its unique structural features make it an attractive candidate for further research and development efforts aimed at discovering new treatments for human diseases
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